Triethylboronanion
Description
Triethylborane (TEB), also known as triethylboron, is an organoboron compound with the formula $ \text{B(C}2\text{H}5\text{)}_3 $. It is a colorless, pyrophoric liquid that ignites spontaneously in air, making it a critical reagent in radical-initiated reactions and polymerization processes.
Properties
IUPAC Name |
triethylboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16B/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3/q-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEVVLMPUHZSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH-](CC)(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16B- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : $ \text{C}6\text{H}{15}\text{B} $
- Molecular Weight : 97.99 g/mol
- CAS Number : 97-94-9
- Structure : A trigonal planar boron center bonded to three ethyl groups .
Synthesis :
TEB is typically prepared via the reaction of boron trichloride with ethyl Grignard reagents, as described by Stock and Zeidler . Modern methods include the use of lithium triethylborohydride, synthesized from bromoethane and triethylboron in tetrahydrofuran .
Comparison with Similar Boron Compounds
Structural and Bond Energy Comparisons
The bond energy and stability of alkylboranes are influenced by substituent size and electronic effects. Data from bond energy studies (Table 1) highlight these differences:
Table 1: Total Bond Energies of Alkylboranes
| Compound | Total Bond Energy (kcal/mol) |
|---|---|
| Triethylborane | 86.13 |
| Trimethylborane | 49.76 |
| Triphenylboron | 172.10 |
| Tri-isopropylboron | 122.76 |
Source: Total bond energy data derived from computational studies .
- Triethylborane exhibits intermediate bond energy, balancing steric bulk (ethyl groups) and stability.
- Trimethylborane has lower bond energy due to smaller methyl groups, increasing reactivity but reducing thermal stability.
- Triphenylboron demonstrates higher bond energy, attributed to resonance stabilization from aromatic rings .
a) Reactivity with Oxygen :
- Triethylborane : Forms peroxides (e.g., $ \text{Et}_2\text{BOOEt} $) upon exposure to oxygen, which decompose to generate ethyl radicals for polymerization .
- Trimethylborane : More reactive but less selective due to weaker B–C bonds, limiting its use in controlled radical reactions .
- Sodium Tetraethylborate : A stable salt ($ \text{NaB(C}2\text{H}5\text{)}_4 $) used in organic synthesis as a nucleophilic agent, contrasting with TEB’s radical role .
b) Reduction Capabilities :
- TEB reduces S-alkyl-thionocarbonates efficiently, outperforming bulkier analogs like tri-isopropylboron, which suffer from steric hindrance .
Physical Properties and Solubility
Table 2: Cohesion Energy and Solubility Parameters
| Compound | Cohesion Energy (cal/cm³) | Solubility Parameter (cal/cm³)^½ |
|---|---|---|
| Triethylborane | 69.29 | 8.32 |
| Diethylzinc | 57.89 | 7.61 |
Source: Experimental cohesion energy data .
- TEB’s higher cohesion energy compared to diethylzinc indicates stronger intermolecular forces, affecting its solubility in nonpolar solvents .
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